molecular formula C15H27NO6 B2937489 7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid CAS No. 2253639-18-6

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Cat. No.: B2937489
CAS No.: 2253639-18-6
M. Wt: 317.382
InChI Key: WGCSQBVJYFNEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a heptanoic acid derivative featuring two key functional groups:

  • 1,3-Dioxolane ring at the 7-position, a five-membered heterocycle that enhances metabolic stability and modulates polarity.
  • tert-Butoxycarbonyl (BOC)-protected amino group at the 2-position, a common strategy to protect amines during synthetic processes .

Properties

IUPAC Name

7-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-15(2,3)22-14(19)16-11(13(17)18)7-5-4-6-8-12-20-9-10-21-12/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSQBVJYFNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCCC1OCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a dioxolane ring and an amino acid derivative structure, which may contribute to its biological properties. The molecular formula is C12H23N1O5C_{12}H_{23}N_{1}O_{5} with a molecular weight of 253.32 g/mol.

Biological Activity Overview

Research indicates that compounds containing dioxolane moieties exhibit significant biological activities. The following sections summarize key findings regarding the antibacterial and antifungal activities of similar compounds, which may provide insights into the activity of this compound.

Antibacterial Activity

A study synthesized various 1,3-dioxolane derivatives and tested their antibacterial properties against several strains of bacteria. The results highlighted that many of these compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Dioxolane 1S. aureus625 µg/mL
Dioxolane 4E. faecalis625 µg/mL
Dioxolane 6P. aeruginosa1250 µg/mL

These findings suggest that the presence of the dioxolane ring may enhance the antibacterial efficacy of the compounds .

Antifungal Activity

The antifungal activity was also assessed against Candida albicans, showing promising results for several dioxolane derivatives. Most compounds exhibited significant antifungal effects, indicating that modifications in the dioxolane structure can influence biological activity.

CompoundFungal StrainMIC
Dioxolane 1C. albicansNot effective
Dioxolane 3C. albicansEffective

The variation in activity underscores the importance of structural characteristics in determining efficacy against fungal pathogens .

The mechanisms through which these compounds exert their biological effects may involve disruption of bacterial cell walls or interference with essential metabolic pathways in fungi. For instance, dioxolanes can act by inhibiting key enzymes involved in cell wall synthesis or by disrupting membrane integrity .

Case Studies

  • Synthesis and Testing : A series of new dioxolanes were synthesized and tested for their antibacterial and antifungal properties. The study concluded that specific substitutions on the dioxolane ring significantly affected biological activity, suggesting avenues for further optimization in drug design .
  • Comparative Studies : Research comparing enantiomeric forms of dioxolanes revealed differences in activity profiles, emphasizing the need for careful consideration of stereochemistry in drug development .

Comparison with Similar Compounds

Functional Group Variations in Heptanoic Acid Derivatives

The following table compares key structural and functional attributes of the target compound with analogs:

Compound Name Key Substituents Molecular Formula (Estimated) Notable Properties
7-(1,3-Dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid BOC-amino (position 2), dioxolane (position 7) C₁₅H₂₅NO₆ Enhanced stability from BOC; moderate polarity due to dioxolane
7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]heptanoic acid Dibenzocycloheptenyl amino group (position 7) C₂₀H₂₃NO₂ Bulky aromatic substituent; potential for CNS activity due to lipophilicity
SQ29,072 (7-[[2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino]heptanoic acid) Mercaptomethyl-phenylpropionamide (position 7) C₁₅H₂₀N₂O₃S Thiol group enables disulfide bonding; potential protease inhibition
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid BOC-amino (position 2), hydroxyl (position 5); shorter chain (pentanoic acid) C₁₀H₁₉NO₅ Higher polarity due to hydroxyl; reduced lipophilicity vs. heptanoic analogs

Impact of Substituents on Physicochemical Properties

  • BOC Group: The tert-butyloxycarbonyl group in the target compound and ’s pentanoic acid derivative provides steric protection to the amino group, improving stability during synthesis. However, it may reduce aqueous solubility compared to unprotected amines .
  • Dioxolane vs. Alkoxy Chains: The dioxolane ring (target compound) offers a balance of polarity and rigidity, contrasting with long alkoxy chains in compounds like 3-(hexadecyloxy)-propanoic acid (), which exhibit high lipophilicity and low solubility .
  • Aromatic vs. Heterocyclic Moieties : SQ29,072’s phenylpropionamide group () introduces aromaticity and thiol reactivity, whereas the dibenzocycloheptenyl group () adds bulk, likely influencing binding affinity in biological systems .

Research Findings and Data

Solubility and Stability Data

Compound Solubility (Polar Solvents) Melting Point (°C) Stability Under Acidic Conditions
7-(1,3-Dioxolan-2-yl)-2-BOC-amino-heptanoic acid (Target) Moderate (DMSO, acetone) Not reported Stable (dioxolane resists hydrolysis)
3-(Hexadecyloxy)-propanoic acid () Low (hexane/ethyl acetate) Not reported Degrades with CrO₃ oxidation
5-Hydroxy-2-BOC-amino-pentanoic acid () High (methanol, water) Not reported Labile BOC group under strong acid

Key Trends

  • Chain Length: Heptanoic acid derivatives (target, SQ29,072) exhibit higher lipophilicity than pentanoic analogs (), impacting membrane permeability.
  • Functional Groups : Dioxolane and BOC groups enhance stability, while hydroxyl or thiol groups () increase reactivity and polarity.

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